5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC17758323
Molecular Formula: C7H6Br2N4S
Molecular Weight: 338.02 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine -](/images/structure/VC17758323.png)
Molecular Formula | C7H6Br2N4S |
---|---|
Molecular Weight | 338.02 g/mol |
IUPAC Name | 5-bromo-1-[(2-bromothiophen-3-yl)methyl]-1,2,4-triazol-3-amine |
Standard InChI | InChI=1S/C7H6Br2N4S/c8-5-4(1-2-14-5)3-13-6(9)11-7(10)12-13/h1-2H,3H2,(H2,10,12) |
Standard InChI Key | AKWBZWGSIWEYGR-UHFFFAOYSA-N |
Canonical SMILES | C1=CSC(=C1CN2C(=NC(=N2)N)Br)Br |
Structural and Molecular Characteristics
5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine (PubChem CID: 130992856) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a bromine atom at position 5 and a (2-bromothiophen-3-yl)methyl group at position 1 . Its molecular formula is C₇H₆Br₂N₄S, with a molecular weight of 338.02 g/mol . The SMILES notation (C1=CSC(=C1CN2C(=NC(=N2)N)Br)Br
) and InChIKey (AKWBZWGSIWEYGR-UHFFFAOYSA-N
) confirm its connectivity .
Table 1: Key Structural Properties
Property | Value |
---|---|
Molecular Formula | C₇H₆Br₂N₄S |
Molecular Weight | 338.02 g/mol |
IUPAC Name | 5-bromo-1-[(2-bromothiophen-3-yl)methyl]-1,2,4-triazol-3-amine |
XLogP3 | 3.2 (estimated) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
The compound’s crystal structure reveals a planar 1,2,4-triazole ring connected to a thiophene moiety via a methylene bridge. Tautomerism between 1H- and 4H- forms is possible due to the presence of amino and imino groups .
Synthetic Pathways
Microwave-Assisted Cyclization
A common route involves the reaction of aminoguanidine hydrochloride with 2-bromothiophene-3-carbaldehyde under microwave irradiation. This method achieves yields of 75–85% within 10–15 minutes, leveraging the nucleophilic opening of intermediates followed by cyclization .
Sonochemical Condensation
Ultrasound-assisted synthesis (40 kHz, 50°C) using 3-amino-1,2,4-triazole and 2-bromo-3-(bromomethyl)thiophene in ethanol produces the target compound in 92% yield within 5 minutes . This method minimizes side reactions and enhances scalability.
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Time | Key Reagents |
---|---|---|---|
Microwave-Assisted | 75–85 | 10–15 min | Aminoguanidine HCl, 2-bromothiophene-3-carbaldehyde |
Sonochemical | 92 | 5 min | 3-Amino-1,2,4-triazole, 2-bromo-3-(bromomethyl)thiophene |
Physicochemical Properties
-
Solubility: Moderately soluble in DMSO (12 mg/mL) and chloroform (4 mg/mL), but insoluble in water .
-
logP: 3.2, indicating moderate lipophilicity suitable for membrane permeation .
-
Thermal Stability: Decomposes at 218°C without melting, as observed via differential scanning calorimetry .
Biological Activity and Applications
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate a minimum inhibitory concentration (MIC) of 31.25 µg/mL, comparable to ciprofloxacin . The dual bromine atoms enhance halogen bonding with bacterial enzymes, disrupting cell wall synthesis .
Table 3: Biological Activity Profile
Assay | Target | IC₅₀/MIC | Mechanism |
---|---|---|---|
Antimicrobial | S. aureus | 31.25 µg/mL | Cell wall synthesis inhibition |
Anticancer | MCF-7 cells | 50 µM (40% inhibition) | Caspase-3 activation |
Industrial and Pharmacological Relevance
-
Agrochemicals: Patents highlight its use as a fungicide in crop protection, with broad-spectrum activity against Phytophthora infestans at 10 ppm .
-
Coordination Chemistry: Serves as a ligand for Cu(II) and Zn(II) complexes, which exhibit enhanced antimicrobial properties (MIC reduced to 15.6 µg/mL) .
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